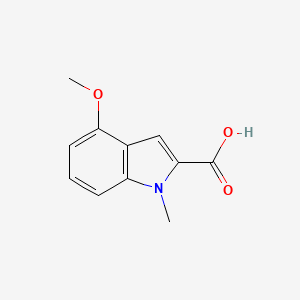

4-Methoxy-1-methyl-1H-indole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-1-methylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-12-8-4-3-5-10(15-2)7(8)6-9(12)11(13)14/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZATCSNWKJWIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C1C(=O)O)C(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390175 | |

| Record name | 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

739365-06-1 | |

| Record name | 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid

This technical guide provides a comprehensive overview of the chemical synthesis of 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid, a compound of interest for researchers, scientists, and professionals in drug development. This document details the primary synthetic routes, experimental protocols, and relevant chemical principles.

Introduction

This compound is a substituted indole derivative. The indole scaffold is a prominent feature in many biologically active compounds and pharmaceuticals. The strategic placement of the methoxy group at the 4-position, the N-methylation, and the carboxylic acid at the 2-position offer multiple points for chemical modification, making it a valuable building block in medicinal chemistry for the development of novel therapeutic agents.

Overview of the Synthetic Strategy

The synthesis of this compound can be logically approached in a three-stage process. This involves the initial construction of the core 4-methoxy-1H-indole-2-carboxylate scaffold, followed by methylation of the indole nitrogen, and concluding with the hydrolysis of the ester to the desired carboxylic acid.

Caption: Overall synthetic workflow for this compound.

Synthesis of the Indole Core: The Fischer Indole Synthesis

A robust and widely employed method for the construction of the indole nucleus is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a substituted phenylhydrazine and a ketone or aldehyde.[2] For the synthesis of the ethyl ester of 4-methoxy-1H-indole-2-carboxylic acid, 3-methoxyphenylhydrazine and ethyl pyruvate would be the logical starting materials.

It is important to note that the substitution pattern on the phenylhydrazine can influence the cyclization. In the case of methoxy-substituted phenylhydrazones, there is a possibility of forming isomeric products.[1]

Caption: Mechanism of the Fischer Indole Synthesis for the indole core.

Experimental Protocol: Synthesis of Ethyl 4-Methoxy-1H-indole-2-carboxylate (Analogous Procedure)

The following protocol is adapted from a similar synthesis of a substituted indole-2-carboxylate.[3]

-

Preparation of the Hydrazone: In a round-bottom flask, dissolve 3-methoxyphenylhydrazine hydrochloride in a suitable solvent such as ethanol. Add an equimolar amount of ethyl pyruvate. The mixture is stirred at room temperature for 1-2 hours to form the corresponding phenylhydrazone.

-

Fischer Indole Synthesis: To the hydrazone mixture, add a strong acid catalyst such as polyphosphoric acid or a solution of gaseous HCl in ethanol.[3] The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and then with a cold, dilute ethanol solution. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield ethyl 4-methoxy-1H-indole-2-carboxylate.

N-Methylation of the Indole Ring

The methylation of the indole nitrogen is a crucial step to obtain the target molecule. A practical and high-yielding method for the N-methylation of indoles utilizes dimethyl carbonate (DMC) in the presence of a base.[4][5] This method is advantageous due to the low toxicity of DMC and the formation of volatile byproducts.

Experimental Protocol: N-Methylation of Ethyl 4-Methoxy-1H-indole-2-carboxylate

The following protocol is based on a general procedure for the N-methylation of indole derivatives.[4]

-

Reaction Setup: To a solution of ethyl 4-methoxy-1H-indole-2-carboxylate in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add an excess of dimethyl carbonate and a catalytic amount of a base like potassium carbonate.

-

Reaction Conditions: The mixture is heated to reflux (approximately 130 °C) and the reaction is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent like ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product, ethyl 4-methoxy-1-methyl-1H-indole-2-carboxylate, can be purified by column chromatography on silica gel.

Hydrolysis of the Ester

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved through saponification using a strong base, followed by acidification.

Experimental Protocol: Hydrolysis of Ethyl 4-Methoxy-1-methyl-1H-indole-2-carboxylate

-

Saponification: The ethyl 4-methoxy-1-methyl-1H-indole-2-carboxylate is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The mixture is heated to reflux until the starting material is consumed (monitored by TLC).

-

Acidification and Isolation: After cooling the reaction mixture, the alcohol is removed under reduced pressure. The remaining aqueous solution is diluted with water and acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3. The precipitated solid is collected by filtration, washed thoroughly with water to remove any inorganic salts, and dried under vacuum to yield the final product, this compound.

Quantitative Data

The following table summarizes representative yields for the key synthetic steps, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Reaction | Starting Material | Product | Reagents and Conditions | Representative Yield (%) | Reference |

| 1 | Fischer Indole Synthesis | 3-Methoxyphenylhydrazine, Ethyl Pyruvate | Ethyl 4-Methoxy-1H-indole-2-carboxylate | Acid catalyst (e.g., PPA, HCl/EtOH), Reflux | 60-80 (estimated) | [1][3] |

| 2 | N-Methylation | Ethyl 4-Methoxy-1H-indole-2-carboxylate | Ethyl 4-Methoxy-1-methyl-1H-indole-2-carboxylate | Dimethyl Carbonate, K₂CO₃, DMF, Reflux | >90 | [4][5] |

| 3 | Ester Hydrolysis | Ethyl 4-Methoxy-1-methyl-1H-indole-2-carboxylate | This compound | NaOH or KOH, EtOH/H₂O, Reflux; then HCl | >95 | [6] |

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through established and reliable chemical transformations. The Fischer indole synthesis provides a versatile entry to the core indole structure, which can then be functionalized through N-methylation and subsequent ester hydrolysis. The methodologies presented in this guide, supported by analogous procedures from the scientific literature, offer a solid foundation for the successful synthesis of this valuable compound for applications in drug discovery and development. Careful optimization of each step is recommended to achieve high yields and purity of the final product.

References

- 1. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Chemical Properties of 4-Methoxy-1-methyl-1H-indole-2-carboxylic Acid and Its Precursor

Disclaimer: Publicly available experimental data for 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid (CAS 739365-06-1) is limited. This guide provides comprehensive information on its immediate precursor, 4-Methoxy-1H-indole-2-carboxylic acid, and includes a standard protocol for the N-methylation reaction to synthesize the target compound. This approach provides a robust predictive and practical overview for research and development purposes.

Introduction

Indole-2-carboxylic acid derivatives are a significant class of heterocyclic compounds in medicinal chemistry and materials science. Their rigid bicyclic structure serves as a scaffold for developing therapeutic agents with diverse biological activities. This guide focuses on the chemical and physical properties of this compound and provides detailed experimental context through its well-documented precursor, 4-Methoxy-1H-indole-2-carboxylic acid. Methoxy-substituted indoles, in particular, are known to exhibit a range of biological effects, including antioxidant, anti-inflammatory, and neuroprotective properties.

Physicochemical Properties

Quantitative data for the target compound is sparse. Therefore, the properties of the closely related analog, 4-Methoxy-1H-indole-2-carboxylic acid, are presented below as a primary reference.

Table 2.1: Physicochemical Properties of 4-Methoxy-1H-indole-2-carboxylic Acid (CAS: 103260-65-7)

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₃ | PubChem[1] |

| Molecular Weight | 191.18 g/mol | PubChem[1] |

| Appearance | Solid / Powder | Sigma-Aldrich |

| IUPAC Name | 4-methoxy-1H-indole-2-carboxylic acid | PubChem[1] |

| Canonical SMILES | COC1=CC=CC2=C1C=C(N2)C(=O)O | PubChem[1] |

| InChI Key | ZZAVIQXBBOHBB-UHFFFAOYSA-N | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 191.058243149 Da | PubChem[1] |

| Topological Polar Surface Area | 62.3 Ų | PubChem[1] |

For the target compound, This compound , the key identifiers are:

Spectral Data

The following spectral information is for the precursor, 4-Methoxy-1H-indole-2-carboxylic acid .

Table 3.1: Spectral Data for 4-Methoxy-1H-indole-2-carboxylic Acid

| Spectrum Type | Data Highlights |

| ¹H NMR | Spectral data is available, confirming the structure of the indole ring, methoxy group, and carboxylic acid proton.[5] A similar compound, 5-methoxy-1H-indole-2-carboxylic acid, shows characteristic peaks in DMSO-d₆ at δ 12.9 (br, 1H, COOH), 11.6 (s, 1H, NH), 7.37 (d, 1H), 7.11 (d, 1H), 7.04 (s, 1H), 6.92 (dd, 1H), and 3.77 (s, 3H, OCH₃).[6] |

| Mass Spectrometry (MS) | GC-MS data is available, showing the mass spectrum of the compound.[5] |

Upon N-methylation to form the target compound, the key expected change in the ¹H NMR spectrum would be the disappearance of the NH proton signal (around 11.6 ppm) and the appearance of a new singlet for the N-CH₃ group, typically in the range of δ 3.8-4.2 ppm.

Experimental Protocols

A robust synthesis of the target compound involves two key stages: the synthesis of the precursor, 4-Methoxy-1H-indole, followed by carboxylation and N-methylation.

A common route to 4-methoxyindole is the Leimgruber-Batcho indole synthesis. The following protocol is adapted from established procedures.[7]

Step 1: Synthesis of 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine

-

To a solution of 10 g of 1-methoxy-2-methyl-3-nitrobenzene in 100 mL of Dimethylformamide (DMF), add 8.74 mL of N,N-dimethylformamide dimethyl acetal and 5.44 mL of pyrrolidine.

-

Reflux the mixture for 3 hours.

-

Concentrate the mixture to half its original volume under vacuum.

-

Pour the remaining mixture into an ether/water mixture and extract with ether.

-

Wash the organic phase with saturated NaCl solution and dry over MgSO₄.

-

Evaporate the solvent under vacuum to yield the enamine product.

Step 2: Reductive Cyclization to 4-Methoxy-1H-indole

-

Prepare activated zinc by stirring 150 mL of zinc powder in 500 mL of 0.5N HCl for 1 hour at room temperature. Filter, wash with water to neutral pH, then with anhydrous ethanol and ether, and dry.

-

To a solution of 10 g of the enamine from Step 1 in 46 mL of acetic acid, add 31.6 g of activated zinc portionwise, maintaining the temperature between 20-30°C with an ice bath.

-

Stir the reaction mixture at room temperature for 30 minutes and then filter.

-

Extract the filtrate with ethyl acetate (EtOAc).

-

Wash the organic phase with NaHCO₃ solution and saturated NaCl solution, then dry over MgSO₄.

-

Evaporate the solvent under vacuum.

-

Purify the residue by silica gel chromatography (eluent: cyclohexane/EtOAc gradient) to yield 4-Methoxy-1H-indole.[7]

Note: The carboxylation at the C-2 position is typically achieved via Vilsmeier-Haack formylation followed by oxidation, or by direct lithiation at C-2 and quenching with CO₂.

The following is a general and highly effective protocol for the N-methylation of indole derivatives using dimethyl carbonate (DMC), a greener alternative to traditional methylating agents like methyl iodide or dimethyl sulfate.[8][9]

-

Combine the indole-2-carboxylic acid (1 equivalent), potassium carbonate (K₂CO₃, ~1.5-2 equivalents), and dimethyl carbonate (DMC, ~3 equivalents) in a flask containing N,N-Dimethylformamide (DMF) as the solvent.

-

Heat the stirred mixture to reflux (approximately 130°C).

-

Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 3-5 hours).

-

Cool the reaction mixture to room temperature.

-

Slowly add cold water to the mixture, which may cause the product to precipitate.

-

Extract the product with a suitable organic solvent, such as tert-butyl methyl ether (TBME) or ethyl acetate.

-

Wash the organic layer with water, dry over a drying agent (e.g., Na₂SO₄ or MgSO₄), and evaporate the solvent under reduced pressure to yield the N-methylated product.

-

If necessary, the crude product can be further purified by recrystallization or column chromatography.

This procedure can achieve both N-methylation and esterification of the carboxylic acid in one pot if desired, by using a larger excess of DMC and longer reaction times.[8]

Mandatory Visualizations

The following diagram illustrates the multi-step synthesis process to obtain the target compound.

Caption: Synthetic pathway to this compound.

This diagram outlines the key steps and components of the N-methylation experimental protocol.

Caption: Workflow for the N-methylation of the indole precursor.

Biological and Pharmacological Context

While specific biological data for this compound is not available, the broader class of methoxyindole derivatives has been investigated for a wide array of therapeutic applications.[10] 4-Methoxyindole itself is used as a reactant in the synthesis of:

-

GABA analogs

-

Anticancer agents[11]

-

HIV-1 integrase inhibitors[11]

-

Sodium-Dependent Glucose Co-transporter 2 (SGLT2) Inhibitors[11]

The indole-2-carboxylic acid moiety is a versatile scaffold for preparing pharmaceutically active agents, and derivatives have shown potential as cholinesterase inhibitors.[12][13] The introduction of a methoxy group can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its biological activity and pharmacokinetic profile. The N-methylation removes the hydrogen bond donating capability of the indole nitrogen, which can significantly impact receptor binding and cell permeability.

References

- 1. 4-Methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 907248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 739365-06-1 [chemicalbook.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. molcore.com [molcore.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR [m.chemicalbook.com]

- 7. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]

- 10. soc.chim.it [soc.chim.it]

- 11. 4-Methoxyindole 99 4837-90-5 [sigmaaldrich.com]

- 12. Indol-2-Carboxylic Acid Esters Containing N-Phenylpiperazine Moiety - Preparation and Cholinesterase-inhibiting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 4-Methoxy-1-methyl-1H-indole-2-carboxylic Acid

For Immediate Release

This technical guide provides a comprehensive overview of the known biological activity of 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid, a substituted indole derivative that has demonstrated promising activity in the context of cancer therapeutics. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of targeted cancer therapies.

Executive Summary

This compound has been identified as a key structural moiety in the development of novel inhibitors of Myeloid Cell Leukemia 1 (Mcl-1), a critical anti-apoptotic protein. Research has shown that the incorporation of this molecule into a larger parent compound leads to significant anti-proliferative effects in cancer cell lines. This guide will delve into the quantitative data available, the experimental protocols used for its evaluation, and the underlying signaling pathway it modulates.

Biological Context: Targeting Mcl-1 in Cancer

Myeloid Cell Leukemia 1 (Mcl-1) is a member of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. Mcl-1 functions as a pro-survival protein by sequestering pro-apoptotic proteins like Bak and Bax, thereby preventing the initiation of programmed cell death. Overexpression of Mcl-1 is a common feature in a variety of human cancers, including hematological malignancies and solid tumors, and is often associated with therapeutic resistance. Consequently, the development of small molecule inhibitors that can disrupt the Mcl-1/pro-apoptotic protein interaction is a highly pursued strategy in oncology drug discovery.

Quantitative Biological Activity

Recent studies have explored the structure-activity relationship (SAR) of a series of indole-based Mcl-1 inhibitors. Within this context, a parent molecule containing the this compound moiety, designated as compound 13 , was synthesized and evaluated for its anti-proliferative activity in the NCI-H929 multiple myeloma cell line.

The introduction of the 4-methoxy group in this specific scaffold resulted in a notable increase in potency. The biological activity of compound 13 is summarized in the table below.

| Compound ID | Core Moiety | Cell Line | Assay Type | Metric | Value (Relative to Compound 10) |

| 13 | This compound | NCI-H929 | Cell Proliferation | GI₅₀ | ~2-fold improvement |

Table 1: Summary of the in vitro anti-proliferative activity of a compound containing the this compound moiety.

Experimental Protocols

The evaluation of compounds containing the this compound moiety involved chemical synthesis and in vitro biological assays.

Chemical Synthesis

The synthesis of the target compound was achieved through a multi-step process. The key final steps involved the coupling of a precursor molecule with methyl 7-bromo-4-methoxy-1-methyl-1H-indole-2-carboxylate, followed by a saponification reaction to yield the final carboxylic acid.

A generalized workflow for the synthesis is depicted below:

Unraveling the Therapeutic Potential of 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid: A Guide to a Molecule of Interest

For Immediate Release

[City, State] – In the landscape of modern drug discovery, indole derivatives represent a cornerstone of medicinal chemistry, offering a versatile scaffold for a wide range of therapeutic agents.[1][2] This technical guide focuses on 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid, a compound of interest within this promising class. While the specific mechanism of action for this N-methylated derivative is not yet elucidated in publicly available scientific literature, this document aims to provide a comprehensive overview of its parent compound, 4-Methoxy-1H-indole-2-carboxylic acid, and the broader context of related methoxyindole derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this and similar molecules.

Chemical and Physical Properties of the Parent Compound

Understanding the foundational characteristics of the parent compound, 4-Methoxy-1H-indole-2-carboxylic acid, is crucial for any investigation into its derivatives. The key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₃ | PubChem[3] |

| Molecular Weight | 191.18 g/mol | PubChem[3] |

| IUPAC Name | 4-methoxy-1H-indole-2-carboxylic acid | PubChem[3] |

| CAS Number | 103260-65-7 | PubChem[3] |

| SMILES | COC1=CC=CC2=C1C=C(N2)C(=O)O | PubChem[3] |

| InChI Key | ZZAVIQXQBBOHBB-UHFFFAOYSA-N | PubChem[3] |

Biological Activity of Related Indole Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] While data on this compound is scarce, the activities of its structural isomers and other indole compounds provide valuable insights into its potential therapeutic applications.

Indole derivatives are known to possess properties including:

-

Anticancer: Methoxy-substituted indole curcumin derivatives have shown potent activity against various cancer cell lines.[2] The mechanisms often involve the inhibition of protein kinases, tubulin polymerization, or pathways like p53.[1]

-

Anti-inflammatory: As non-steroidal anti-inflammatory drugs (NSAIDs), some indole derivatives function by inhibiting cyclooxygenase (COX) enzymes.[2]

-

Antifungal: Recently, 6-methoxy-1H-indole-2-carboxylic acid, isolated from Bacillus toyonensis, demonstrated promising antifungal activity against Candida albicans and Aspergillus niger.[4]

-

Neuroprotective: The isomer 5-methoxyindole-2-carboxylic acid (MI2CA) has been recognized for its potential neuroprotective effects in the context of stroke, where it may reduce the size of ischemic areas and decrease oxidative stress.[5]

These examples underscore the therapeutic promise of the methoxyindole-2-carboxylic acid core structure and suggest that the 4-methoxy-1-methyl derivative warrants further investigation.

Experimental Protocols: Synthesis of a 4-Methoxyindole Precursor

To facilitate further research, this section provides a detailed, representative protocol for the synthesis of 4-methoxyindole, a key precursor to the title compound, based on established chemical literature.[6]

Step 1: Synthesis of 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine

-

To a solution of 1-methoxy-2-methyl-3-nitrobenzene (10 g) in N,N-dimethylformamide (DMF, 100 ml), add N,N-dimethylformamide dimethyl acetal (8.74 ml) and pyrrolidine (5.44 ml).

-

Reflux the mixture for 3 hours.

-

Concentrate the mixture to half its original volume under vacuum.

-

Pour the remaining mixture into a separation funnel containing ether and water, and extract with ether.

-

Wash the organic phase with a saturated sodium chloride solution and dry it over magnesium sulfate (MgSO₄).

-

Evaporate the solvent under vacuum to yield 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine.

Step 2: Synthesis of 4-Methoxyindole

-

Prepare a suspension of zinc powder (150 ml) in 0.5N hydrochloric acid (HCl, 500 ml) and stir for 1 hour at room temperature.

-

Filter the activated zinc powder by suction, wash with water until a neutral pH is achieved, followed by washes with anhydrous ethanol and ether, and then dry.

-

Dissolve the product from Step 1 (10 g) in acetic acid (46 ml).

-

Add the activated zinc (31.6 g) portionwise, maintaining the temperature between 20 and 30°C using an ice bath.

-

Stir the reaction mixture at room temperature for 30 minutes and then filter.

-

Extract the filtrate with ethyl acetate (EtOAc).

-

Wash the organic phase with a sodium bicarbonate (NaHCO₃) solution and then with a saturated sodium chloride solution.

-

Dry the organic phase over MgSO₄ and evaporate the solvent under vacuum.

-

Purify the residue by chromatography on silica gel, eluting with a cyclohexane/EtOAc gradient, to yield 4-Methoxy-1H-indole.

Caption: Synthesis of 4-Methoxyindole.

Investigating the Mechanism of Action: A Proposed Workflow

Given the absence of specific data for this compound, a generalized workflow for elucidating the mechanism of action of a novel compound is presented below. This serves as a conceptual guide for future research endeavors.

References

- 1. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 907248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid. Due to the limited availability of experimental data for this specific compound, this document also includes predicted values and data from closely related analogs to offer a comparative context. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, providing foundational knowledge for further investigation.

Chemical Identity and Structure

This compound is a derivative of indole, a heterocyclic aromatic compound. The structure is characterized by a methoxy group at the 4-position and a methyl group on the indole nitrogen.

Molecular Formula: C₁₁H₁₁NO₃[1]

Molecular Weight: 205.22 g/mol [1]

Canonical SMILES: CN1C=C(C(=O)O)C2=C1C=CC=C2OC

InChI Key: Not available in search results.

Physicochemical Properties

A summary of the available and predicted physicochemical data for this compound is presented below. For comparative purposes, data for the structurally related analogs, 4-Methoxy-1H-indole-2-carboxylic acid and 1-Methyl-1H-indole-2-carboxylic acid, are also included.

| Property | This compound | 4-Methoxy-1H-indole-2-carboxylic acid (Analog) | 1-Methyl-1H-indole-2-carboxylic acid (Analog) |

| Melting Point | No experimental data available. | 202-206 °C | 212 °C (decomposes)[2] |

| Boiling Point | No experimental data available. | No experimental data available. | No experimental data available. |

| pKa | No experimental data available. | No experimental data available. | No experimental data available. |

| Aqueous Solubility | No experimental data available. | No experimental data available. | No experimental data available. |

| LogP (Octanol-Water Partition Coefficient) | 2.2 (Predicted) | 1.9 (Predicted)[3] | No experimental data available. |

Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic route could involve the Fischer indole synthesis, a widely used method for preparing indoles. The general workflow is depicted below.

Caption: Proposed Fischer indole synthesis route.

Methodology:

-

Hydrazone Formation: 3-Methoxyphenylhydrazine would be reacted with pyruvic acid in a suitable solvent (e.g., ethanol) to form the corresponding hydrazone intermediate.

-

Indolization (Fischer Synthesis): The hydrazone intermediate would then be treated with an acid catalyst, such as sulfuric acid or polyphosphoric acid, and heated to induce cyclization and form 4-Methoxy-1H-indole-2-carboxylic acid.

-

N-Methylation: The resulting indole would be N-methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF or THF) to yield the final product, this compound.

Note: This proposed synthesis is hypothetical and would require experimental optimization of reaction conditions, purification, and characterization of intermediates and the final product.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity or the associated signaling pathways of this compound.

Inferred Potential Biological Roles from Structurally Related Compounds

While no direct data exists for the target compound, the indole scaffold is a prominent feature in many biologically active molecules. Derivatives of indole are known to exhibit a wide range of pharmacological activities. For instance, various methoxy-indole derivatives have been investigated for their potential as:

The presence of the carboxylic acid and methoxy functional groups can influence the molecule's polarity, ability to form hydrogen bonds, and overall electronic properties, which in turn could dictate its interaction with biological targets. Further research is necessary to elucidate any potential therapeutic applications of this compound.

The logical relationship for investigating the biological activity based on its structural features can be visualized as follows:

Caption: Logical workflow for biological investigation.

Conclusion

This compound is a compound for which there is a notable lack of publicly available experimental data. This guide has consolidated the known structural information and predicted physicochemical properties. A plausible synthetic route has been proposed based on established chemical principles. The absence of biological activity data highlights a significant knowledge gap and presents an opportunity for future research to explore the potential pharmacological relevance of this molecule. The information provided herein is intended to be a starting point for researchers interested in further investigating this and related indole derivatives.

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Indole-2-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole-2-carboxylic acid core is a foundational scaffold in medicinal chemistry, integral to the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and historical synthesis of this crucial molecule. Beginning with the initial isolation of the parent indole heterocycle from indigo dye by Adolf von Baeyer, we trace the pioneering synthetic routes developed in the late 19th century. Detailed experimental protocols for the seminal Fischer and Reissert indole syntheses are presented, accompanied by quantitative data to allow for a comparative analysis of these foundational methods. Furthermore, this guide connects the historical context to modern applications by illustrating the key signaling pathways modulated by contemporary indole-2-carboxylic acid derivatives, including their roles as inhibitors of HIV integrase, inducers of apoptosis, and modulators of the kynurenine pathway via IDO1/TDO inhibition.

Historical Context: From Indigo to Indole

The story of indole-2-carboxylic acid begins with its parent heterocycle, indole. The name "indole" is a portmanteau of "indigo" and "oleum," reflecting its origins. In the 1860s, the German chemist Adolf von Baeyer was engrossed in determining the structure of the vibrant blue dye, indigo. Through a series of chemical degradations, he successfully reduced oxindole, a derivative of indigo, to indole in 1866 using zinc dust.[1][2] This marked the first isolation of the fundamental bicyclic aromatic heterocycle that would become a cornerstone of medicinal chemistry.

The Dawn of Synthesis: Fischer and Reissert

The late 19th century witnessed the development of the first methods to construct the indole nucleus, leading directly to the synthesis of indole-2-carboxylic acids. Two key methodologies stand out for their historical significance and enduring utility: the Fischer indole synthesis and the Reissert indole synthesis.

The Fischer Indole Synthesis (1883)

In 1883, Emil Fischer and F. Jourdan reported the first synthesis of a substituted indole-2-carboxylic acid. They treated pyruvic acid 1-methylphenylhydrazone with alcoholic hydrogen chloride to generate 1-methylindole-2-carboxylic acid.[3] This acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound, became known as the Fischer indole synthesis.[4] The synthesis of the parent indole-2-carboxylic acid is achieved by reacting phenylhydrazine with pyruvic acid, followed by decarboxylation of the resulting acid.[5]

The Reissert Indole Synthesis (1897)

Fourteen years later, in 1897, Arnold Reissert developed a method that directly yields indole-2-carboxylic acid.[1][6] The Reissert indole synthesis involves the condensation of ortho-nitrotoluene with diethyl oxalate in the presence of a base, followed by a reductive cyclization of the resulting ethyl o-nitrophenylpyruvate.[1][6] This method provided a more direct route to the unsubstituted indole-2-carboxylic acid.

Foundational Synthetic Protocols

The following sections provide detailed experimental protocols for the two cornerstone syntheses of indole-2-carboxylic acid and its ethyl ester, primarily based on procedures published in Organic Syntheses, a testament to their reliability and reproducibility.

Reissert Synthesis of Ethyl Indole-2-carboxylate

This two-step procedure, adapted from Organic Syntheses, details the preparation of ethyl indole-2-carboxylate, which can be readily hydrolyzed to the parent carboxylic acid.

Step A: Preparation of Ethyl o-Nitrophenylpyruvate Potassium Salt

-

Materials:

-

Potassium (19.5 g, 0.5 g-atom)

-

Absolute ether (300 ml)

-

Absolute ethanol (150 ml)

-

Diethyl oxalate (146 g, 1 mole)

-

o-Nitrotoluene (68.5 g, 0.5 mole)

-

-

Protocol:

-

A solution of potassium ethoxide is prepared by cautiously adding potassium to a mixture of absolute ether and absolute ethanol in a 2-l. round-bottomed flask equipped with a reflux condenser.

-

To the cooled potassium ethoxide solution, a mixture of diethyl oxalate and o-nitrotoluene is added with swirling.

-

The flask is stoppered and allowed to stand at room temperature for 24 hours, during which a voluminous yellow precipitate of the potassium salt of ethyl o-nitrophenylpyruvate forms.

-

The precipitate is collected by suction filtration, washed with ether, and dried in a vacuum desiccator.

-

The yield is 120-130 g (88-95%).

-

Step B: Reductive Cyclization to Ethyl Indole-2-carboxylate

-

Materials:

-

Potassium salt from Step A (30 g, 0.109 mole)

-

Glacial acetic acid (200 ml)

-

Platinum catalyst (0.20 g)

-

Hydrogen source (Parr low-pressure hydrogenation apparatus)

-

-

Protocol:

-

The potassium salt is dissolved in glacial acetic acid in a 400-ml hydrogenation bottle.

-

The platinum catalyst is added, and the mixture is hydrogenated at an initial pressure of approximately 30 p.s.i. until hydrogen uptake ceases.

-

The catalyst is removed by filtration, and the filtrate is poured into 1 l. of an ice-water mixture.

-

The precipitated ethyl indole-2-carboxylate is collected by filtration, washed with water, and dried.

-

The crude product is recrystallized from ethanol (80-100 ml).

-

The yield of pure ethyl indole-2-carboxylate is 16.5-17.5 g (80-85%).

-

| Synthesis | Key Reactants | Key Intermediates | Yield | Reference |

| Reissert | o-Nitrotoluene, Diethyl Oxalate | Ethyl o-nitrophenylpyruvate | 80-85% (for ethyl ester) | Organic Syntheses, Coll. Vol. 5, p.567 (1973) |

| Fischer | Phenylhydrazine, Pyruvic Acid | Phenylhydrazone of pyruvic acid | Not specified in early reports | Fischer, E.; Jourdan, F. Ber. 1883, 16, 2241 |

Table 1: Comparative summary of the historical Reissert and Fischer syntheses for the indole-2-carboxylic acid core.

Modern Significance: Modulator of Critical Signaling Pathways

While the historical synthesis of indole-2-carboxylic acid is a landmark in organic chemistry, the enduring importance of this scaffold lies in the diverse biological activities of its derivatives. Modern drug discovery has identified these compounds as potent modulators of several critical signaling pathways.

HIV-1 Integrase Inhibition

Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. These inhibitors function by chelating the two magnesium ions within the enzyme's active site, preventing the strand transfer of viral DNA into the host genome.[7]

Induction of Apoptosis in Cancer Cells

Certain indole-2-carboxylic acid derivatives have been shown to induce apoptosis in cancer cells. One identified mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent activation of the apoptotic cascade.[2]

IDO1/TDO Inhibition in Cancer Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a crucial role in tumor immune evasion by depleting tryptophan and producing kynurenine, which suppresses T-cell activity. Indole-2-carboxylic acid derivatives have emerged as dual inhibitors of IDO1 and TDO, representing a promising strategy in cancer immunotherapy.[8][9]

Key Experimental Workflows

The evaluation of indole-2-carboxylic acid derivatives as therapeutic agents relies on a suite of standardized in vitro assays. The following workflows illustrate the general procedures for assessing their activity in the contexts of HIV integrase inhibition and apoptosis induction.

HIV-1 Integrase Strand Transfer Assay Workflow

This workflow outlines a common ELISA-based method for measuring the inhibition of the strand transfer step of HIV-1 integrase.

Apoptosis Detection by Annexin V/PI Staining Workflow

This workflow describes a standard flow cytometry-based method to quantify apoptosis in cancer cells treated with indole derivatives.

Conclusion

From its origins in the structural elucidation of a natural dye to its current status as a privileged scaffold in modern drug discovery, indole-2-carboxylic acid has a rich and significant history. The pioneering synthetic routes developed by Fischer and Reissert provided the chemical community with the tools to access this versatile building block, paving the way for the synthesis of countless derivatives. Today, these derivatives are at the forefront of research in virology, oncology, and immunology, demonstrating potent and specific modulation of key biological pathways. This guide has provided a comprehensive overview of this journey, offering both the historical context and the modern experimental framework for researchers, scientists, and drug development professionals working with this remarkable class of molecules.

References

- 1. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Reissert_indole_synthesis [chemeurope.com]

- 7. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-2-carboxylic acid and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities. This technical guide delves into the potential therapeutic targets of a specific analogue, 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid. While direct experimental data for this compound is limited, this document extrapolates potential mechanisms of action and therapeutic targets based on the well-documented activities of structurally related indole-2-carboxylic acids. This guide summarizes key findings, presents available quantitative data for analogous compounds, details relevant experimental protocols, and provides visual representations of associated signaling pathways and workflows to facilitate further research and drug development efforts in the fields of virology, oncology, neurobiology, and inflammatory diseases.

Introduction

The indole nucleus is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents. The indole-2-carboxylic acid moiety, in particular, has been identified as a key pharmacophore for interaction with various biological targets. The presence of a methoxy group at the 4-position and a methyl group at the 1-position of the indole ring in this compound is anticipated to modulate its physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide explores the plausible therapeutic targets for this compound by examining the established biological activities of its structural congeners.

Potential Therapeutic Targets and Mechanisms of Action

Based on the literature for related indole-2-carboxylic acid derivatives, the following are potential therapeutic targets for this compound:

HIV-1 Integrase

Mechanism: Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a key enzyme responsible for integrating the viral DNA into the host genome. The proposed mechanism involves the chelation of divalent magnesium ions (Mg²⁺) within the enzyme's active site by the carboxylic acid and the indole nitrogen, thereby blocking the strand transfer reaction.

Supporting Evidence: Several studies have reported the discovery and optimization of indole-2-carboxylic acid derivatives as HIV-1 integrase strand transfer inhibitors (INSTIs)[1][2][3][4][5].

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO)

Mechanism: IDO1 and TDO are heme-containing enzymes that catalyze the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway. Overexpression of these enzymes in the tumor microenvironment leads to immunosuppression. Indole-2-carboxylic acid derivatives have been shown to act as dual inhibitors of IDO1 and TDO, potentially reversing this immunosuppressive effect and enhancing anti-tumor immunity.

Supporting Evidence: Research has identified 6-acetamido-indole-2-carboxylic acid derivatives as potent dual inhibitors of IDO1 and TDO, with IC50 values in the low micromolar range[6].

Cyclooxygenase-2 (COX-2)

Mechanism: COX-2 is an enzyme that plays a crucial role in the inflammatory cascade by converting arachidonic acid to prostaglandins. Selective inhibition of COX-2 is a well-established strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. The indole scaffold is a known pharmacophore for COX-2 inhibition.

Supporting Evidence: Various indole derivatives have been synthesized and evaluated as selective COX-2 inhibitors, demonstrating significant anti-inflammatory activity[4][7].

N-methyl-D-aspartate (NMDA) Receptor

Mechanism: The NMDA receptor, a glutamate-gated ion channel, is crucial for synaptic plasticity and memory function. However, its overactivation can lead to excitotoxicity and neuronal cell death. Indole-2-carboxylic acid has been shown to be a competitive antagonist at the glycine co-agonist binding site of the NMDA receptor, thereby modulating its activity and offering a potential neuroprotective mechanism[5][8].

Supporting Evidence: Studies have demonstrated that indole-2-carboxylic acid can competitively inhibit the potentiation of NMDA-gated currents by glycine[8].

Stimulator of Interferon Genes (STING)

Mechanism: The STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers the production of type I interferons and other inflammatory cytokines. Chronic activation of the STING pathway is implicated in various autoinflammatory diseases. Novel indole derivatives have been developed as STING inhibitors.

Supporting Evidence: Recent research has focused on the development of indole derivatives as pharmacological inhibitors of STING-dependent inflammation[9].

Quantitative Data for Analogous Compounds

The following tables summarize the reported biological activities of various indole-2-carboxylic acid derivatives against the potential therapeutic targets. It is important to note that these values are for related compounds and may not be directly representative of the activity of this compound.

Table 1: HIV-1 Integrase Inhibitory Activity of Indole-2-carboxylic Acid Derivatives

| Compound ID | Substitution Pattern | IC50 (µM) | Reference |

| 17a | 6-halogenated benzene at C6 | 3.11 | [3][4] |

| 20a | 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl) | 0.13 | [1][5] |

Table 2: IDO1/TDO Inhibitory Activity of Indole-2-carboxylic Acid Derivatives

| Compound ID | Target | IC50 (µM) | Reference |

| 9o-1 | IDO1 | 1.17 | [6] |

| TDO | 1.55 | [6] |

Table 3: COX-2 Inhibitory Activity of Indole Derivatives

| Compound | Description | IC50 (µM) | Reference |

| S3 | Indole Schiff base derivative | - | [7] |

| S7 | Indole Schiff base derivative | - | [7] |

| S14 | Indole Schiff base derivative | - | [7] |

Table 4: NMDA Receptor Antagonism by Indole-2-carboxylic Acid

| Compound | Target Site | Kᵢ (µM) | Reference |

| 5-fluoro-I2CA | Glycine site | 15 | [5] |

Experimental Protocols

This section provides an overview of the methodologies that can be employed to evaluate the activity of this compound against the identified potential therapeutic targets.

Synthesis of this compound

A potential synthetic route to the title compound can be extrapolated from procedures for related N-methylated indole-2-carboxylic acids. A general approach would involve the Fischer indole synthesis followed by N-methylation and ester hydrolysis.

General Protocol:

-

Fischer Indole Synthesis: Reaction of a 4-methoxyphenylhydrazine with a pyruvate derivative to form the indole-2-carboxylate ester.

-

N-Methylation: Alkylation of the indole nitrogen using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.

-

Saponification: Hydrolysis of the resulting methyl ester to the carboxylic acid using a base like sodium hydroxide or potassium hydroxide, followed by acidification.

HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

Protocol Overview:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant HIV-1 integrase, a donor DNA substrate (oligonucleotide mimicking the viral DNA end), and a target DNA substrate.

-

Compound Incubation: The test compound (this compound) is pre-incubated with the integrase enzyme.

-

Reaction Initiation: The reaction is initiated by the addition of the DNA substrates and Mg²⁺.

-

Product Detection: The strand transfer products are detected, often using a method like ELISA, fluorescence resonance energy transfer (FRET), or a radioactive assay.

-

Data Analysis: The IC50 value is determined by measuring the inhibition of product formation at various compound concentrations.

IDO1/TDO Inhibition Assay

This assay determines the inhibitory activity of a compound against the IDO1 and TDO enzymes.

Protocol Overview:

-

Enzyme and Substrate Preparation: Recombinant human IDO1 or TDO enzyme is used with L-tryptophan as the substrate.

-

Inhibitor Incubation: The test compound is incubated with the enzyme in a reaction buffer.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of L-tryptophan and allowed to proceed for a defined time before being terminated.

-

Product Measurement: The formation of N-formylkynurenine or kynurenine is measured, typically by spectrophotometry or HPLC.

-

IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity is calculated.

COX-2 Inhibition Assay

This assay evaluates the selective inhibition of COX-2 by the test compound.

Protocol Overview:

-

Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

-

Inhibitor Incubation: The test compound is pre-incubated with each enzyme.

-

Reaction Initiation: Arachidonic acid is added to initiate the enzymatic reaction.

-

Prostaglandin Measurement: The production of prostaglandin E2 (PGE2) is quantified using an ELISA kit.

-

Selectivity Index Calculation: The IC50 values for both COX-1 and COX-2 are determined, and the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) is calculated.

NMDA Receptor Glycine Site Binding Assay

This assay measures the affinity of the test compound for the glycine binding site of the NMDA receptor.

Protocol Overview:

-

Membrane Preparation: Cell membranes expressing NMDA receptors are prepared.

-

Radioligand Binding: The membranes are incubated with a radiolabeled ligand that specifically binds to the glycine site (e.g., [³H]glycine or a specific antagonist).

-

Competition Binding: The ability of the test compound to displace the radioligand from the receptor is measured at various concentrations.

-

Data Analysis: The Ki (inhibition constant) is calculated from the IC50 value of the competition curve.

STING Inhibition Cellular Assay

This assay assesses the ability of a compound to inhibit STING-dependent signaling in a cellular context.

Protocol Overview:

-

Cell Culture: A reporter cell line expressing a luciferase gene under the control of an IFN-β promoter is used (e.g., THP-1-Lucia™ ISG).

-

Compound Treatment: Cells are pre-treated with the test compound.

-

STING Activation: The STING pathway is activated using a specific agonist like cGAMP.

-

Reporter Gene Measurement: Luciferase activity is measured as a readout of IFN-β promoter activation.

-

IC50 Determination: The concentration of the compound that causes 50% inhibition of the STING-induced reporter signal is determined.

Visualizations

Signaling Pathways

Caption: Inhibition of HIV-1 Integrase by Indole-2-Carboxylic Acid Derivatives.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. benchchem.com [benchchem.com]

- 3. Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

In Vitro Screening of 4-Methoxy-1-methyl-1H-indole-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-1-methyl-1H-indole-2-carboxylic acid belongs to the indole-2-carboxylic acid class of compounds, a scaffold of significant interest in medicinal chemistry. While specific in vitro screening data for the 1-methylated form is not extensively available in the public domain, the broader class of 4-methoxy-indole-2-carboxylic acid derivatives has been investigated for various therapeutic applications. This technical guide provides a comprehensive overview of the potential in vitro screening strategies for this compound, drawing upon methodologies and data from closely related analogs. The primary therapeutic areas highlighted by research on similar compounds include antiviral, particularly as HIV-1 integrase inhibitors, and anti-proliferative activities against cancer cell lines.

This document outlines detailed experimental protocols for relevant in vitro assays and presents representative data from studies on analogous compounds to guide researchers in designing their screening cascades.

Potential Therapeutic Targets and In Vitro Screening Approaches

Based on the available literature for indole-2-carboxylic acid derivatives, two primary areas for in vitro screening of this compound are proposed:

-

HIV-1 Integrase Inhibition: The indole-2-carboxylic acid scaffold has been identified as a promising pharmacophore for the development of HIV-1 integrase strand transfer inhibitors (INSTIs)[1][2]. These compounds function by chelating essential magnesium ions in the enzyme's active site, thereby preventing the integration of the viral DNA into the host genome.

-

Anti-Proliferative Activity: Various indole derivatives have demonstrated cytotoxic and anti-proliferative effects against a range of cancer cell lines[3]. The screening of this compound against a panel of cancer cell lines can elucidate its potential as an anticancer agent.

Quantitative Data from Analogous Compounds

The following tables summarize quantitative data from in vitro studies on closely related indole-2-carboxylic acid derivatives. This data is presented to provide a comparative context for the potential activity of this compound.

Table 1: HIV-1 Integrase Strand Transfer Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives

| Compound ID | Substitution Pattern | IC50 (µM) | Reference |

| 1 | Unsubstituted indole-2-carboxylic acid | 32.37 | [2] |

| 17a | 3-((4-fluorobenzyl)oxy)methyl)-6-((3-fluoro-4-methoxyphenyl)amino)-1H-indole-2-carboxylic acid | 3.11 | [1][2] |

| 5c | Allosteric inhibitor with indole scaffold | 4.5 | [4][5] |

Table 2: Anti-proliferative Activity of Indole-2-Carboxamide Derivatives against Pediatric Brain Tumor Cells (KNS42)

| Compound ID | Substitution Pattern | IC50 (µM) | Reference |

| 8f | N-(1-(Adamantan-1-yl)ethyl)-5-fluoro-1H-indole-2-carboxamide | 0.62 (Anti-tubercular MIC) | [3] |

| 8g | N-(1-(Adamantan-1-yl)ethyl)-6-fluoro-1H-indole-2-carboxamide | 0.32 (Anti-tubercular MIC) | [3] |

Note: The data in Table 2 represents the anti-tubercular activity, and the authors also screened for anti-proliferative activity against KNS42 cells, indicating a potential dual activity for this class of compounds.

Experimental Protocols

HIV-1 Integrase Strand Transfer Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against the strand transfer step of HIV-1 integrase.

Methodology:

-

Reagents and Materials:

-

Recombinant HIV-1 Integrase enzyme.

-

Donor DNA (vDNA) substrate, typically a labeled oligonucleotide.

-

Target DNA (tDNA) substrate.

-

Assay buffer containing MgCl2, DTT, and other necessary salts.

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Positive control (e.g., a known integrase inhibitor like Raltegravir).

-

96-well plates.

-

Detection system (e.g., fluorescence or radioactivity reader).

-

-

Procedure:

-

Prepare serial dilutions of the test compound and the positive control.

-

In a 96-well plate, add the HIV-1 integrase enzyme to the assay buffer.

-

Add the diluted test compound or control to the wells and incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for binding to the enzyme.

-

Initiate the reaction by adding the donor DNA substrate and incubate for a further period (e.g., 60-90 minutes) at 37°C.

-

Stop the reaction by adding a chelating agent (e.g., EDTA) and a denaturing agent.

-

Add the target DNA substrate.

-

Quantify the amount of strand transfer product formed using the appropriate detection method.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the untreated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

MTT Assay for Anti-Proliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation[6][7][8][9].

Methodology:

-

Reagents and Materials:

-

Human cancer cell line(s) of interest (e.g., HeLa, A549, MCF-7).

-

Cell culture medium supplemented with fetal bovine serum and antibiotics.

-

Test compound (this compound) dissolved in DMSO.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Microplate reader.

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Visualizations

Experimental Workflow

Caption: General workflow for the in vitro screening of the target compound.

Signaling Pathway: HIV-1 Life Cycle and Point of Inhibition

Caption: Simplified HIV-1 life cycle highlighting integrase inhibition.

Conclusion

While direct experimental data for this compound is limited, the available information on analogous indole-2-carboxylic acid derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The primary screening avenues should focus on its activity as an HIV-1 integrase inhibitor and its anti-proliferative effects against cancer cells. The detailed protocols and representative data presented in this guide offer a solid foundation for researchers to initiate the in vitro evaluation of this compound and to explore its potential in drug discovery and development. Further studies involving synthesis and rigorous in vitro and in vivo testing are warranted to fully elucidate the pharmacological profile of this compound.

References

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole-based Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole-based allosteric inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. atcc.org [atcc.org]

The Synthesis and Application of 4-Methoxy-1-methyl-1H-indole-2-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The strategic incorporation of a methoxy group at the 4-position and a methyl group at the 1-position of the indole ring can profoundly influence the physicochemical properties and biological activity of these derivatives. This technical guide provides an in-depth overview of the synthesis of 4-methoxy-1-methyl-1H-indole-2-carboxylic acid and its derivatives, alongside a detailed exploration of their applications as potent inhibitors of various biological targets, including HIV-1 integrase, Indoleamine 2,3-dioxygenase 1 (IDO1), Tryptophan 2,3-dioxygenase (TDO), and Very Late Antigen-4 (VLA-4).

Synthesis of this compound Derivatives

The synthesis of the core scaffold, this compound, can be achieved through a multi-step process, primarily involving the Fischer indole synthesis followed by N-methylation. The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.

Experimental Protocol: Synthesis of this compound

Step 1: Fischer Indole Synthesis of 4-Methoxy-1H-indole-2-carboxylic acid

-

Hydrazone Formation: To a solution of 4-methoxyphenylhydrazine hydrochloride (1 equivalent) in ethanol, add pyruvic acid (1.1 equivalents). The mixture is stirred at room temperature for 2-4 hours, during which the corresponding phenylhydrazone precipitates. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Cyclization: The dried phenylhydrazone (1 equivalent) is added portion-wise to a pre-heated solution of a strong acid catalyst, such as polyphosphoric acid or a mixture of sulfuric acid in ethanol, at a temperature ranging from 80-100°C. The reaction mixture is stirred at this temperature for 1-3 hours until TLC analysis indicates the consumption of the starting material.

-

Work-up and Purification: The reaction mixture is cooled to room temperature and poured onto crushed ice. The precipitated solid is collected by filtration, washed with copious amounts of water to remove the acid, and then dissolved in an aqueous solution of sodium bicarbonate. The solution is filtered to remove any insoluble impurities, and the filtrate is then acidified with dilute hydrochloric acid to precipitate the product, 4-methoxy-1H-indole-2-carboxylic acid. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.

Step 2: N-Methylation of 4-Methoxy-1H-indole-2-carboxylic acid

-

Deprotonation: To a solution of 4-methoxy-1H-indole-2-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), a strong base like sodium hydride (NaH, 1.2 equivalents) is added portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred at this temperature for 30-60 minutes.

-

Alkylation: A methylating agent, such as methyl iodide (CH₃I, 1.5 equivalents), is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred for 4-12 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Applications in Drug Discovery

Derivatives of this compound have been investigated for their therapeutic potential against a range of diseases, demonstrating the versatility of this scaffold.

HIV-1 Integrase Inhibition

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus. Indole-2-carboxylic acid derivatives have been identified as potent integrase strand transfer inhibitors (INSTIs). These compounds chelate the essential Mg²⁺ ions in the active site of the enzyme, thereby blocking its function.[1][2]

IDO1/TDO Dual Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in the kynurenine pathway of tryptophan metabolism. Their overexpression in the tumor microenvironment leads to immunosuppression. Dual inhibitors of IDO1 and TDO are therefore promising candidates for cancer immunotherapy.

VLA-4 Antagonism

Very Late Antigen-4 (VLA-4), an integrin protein, plays a significant role in cell adhesion and migration, making it a key target in inflammatory diseases.[3] Antagonists of VLA-4 can prevent the recruitment of leukocytes to sites of inflammation.

Quantitative Biological Activity Data

The following table summarizes the biological activity of selected this compound derivatives and related compounds.

| Compound ID | Target | Assay | Activity (IC₅₀/EC₅₀) | Reference |

| Derivative 1 | HIV-1 Integrase | Strand Transfer Assay | 3.11 µM | [4] |

| Derivative 2 | HIV-1 Integrase | Allosteric Inhibition | 4.5 µM | [5][6] |

| Derivative 3 | IDO1 | HeLa Cell-based Assay | < 5 µM | [7] |

| Derivative 4 | TDO | SW48 Cell-based Assay | 10-20 µM | [7] |

| CPI-1205 | EZH2 | Biochemical Assay | Potent and Selective | [8] |

Experimental Protocols for Biological Assays

IDO1/TDO Cell-Based Inhibition Assay

This protocol is adapted for screening compounds against IDO1 and TDO in a cellular context.[9][10]

-

Cell Seeding: Seed HeLa cells (for IDO1) or SW-48 cells (for TDO) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

IDO1 Induction (for HeLa cells): Add human interferon-gamma (IFN-γ) to the HeLa cells at a final concentration of 10 ng/mL to induce IDO1 expression. Incubate for 24 hours.

-

Compound Treatment: Add serial dilutions of the test compounds to the wells. Include appropriate vehicle controls (e.g., DMSO).

-

Tryptophan Addition: Add L-tryptophan to the culture medium at a final concentration of 15 µg/mL.

-

Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

Kynurenine Measurement: Collect the cell culture supernatant. To quantify kynurenine, add trichloroacetic acid to precipitate proteins, followed by centrifugation. The supernatant is then mixed with Ehrlich's reagent, and the absorbance is measured at 480 nm.

-

Data Analysis: Calculate the percent inhibition of IDO1/TDO activity for each compound concentration and determine the IC₅₀ value using a suitable curve-fitting model.

Signaling Pathways

VLA-4 Signaling Pathway

VLA-4 signaling is crucial for leukocyte adhesion and migration. It can be activated through "inside-out" signaling, initiated by other cell surface receptors like chemokine receptors, which leads to a conformational change in VLA-4, increasing its affinity for its ligands, such as VCAM-1.[11]

MAPK Signaling Pathway in Cancer

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[12] Indole alkaloids have been shown to exert their anticancer effects by modulating this pathway.[12]

Conclusion

The this compound scaffold represents a highly valuable platform for the development of novel therapeutic agents. Its versatile synthesis allows for the generation of diverse chemical libraries, leading to the discovery of potent and selective modulators of key biological targets. The detailed synthetic and biological protocols provided in this guide serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the further exploration and optimization of this promising class of compounds.

References

- 1. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of potential integrin VLA-4 antagonists using pharmacophore modeling, virtual screening and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Indole-based Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole-based allosteric inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. VLA-4 Expression and Activation in B Cell Malignancies: Functional and Clinical Aspects | MDPI [mdpi.com]

- 12. mdpi.com [mdpi.com]

Methodological & Application

The Versatile Role of 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

4-Methoxy-1-methyl-1H-indole-2-carboxylic acid is a valuable heterocyclic building block in the field of organic synthesis, particularly in the development of novel therapeutic agents. Its substituted indole scaffold serves as a key structural motif in a variety of biologically active molecules. The presence of the carboxylic acid function at the 2-position, a methoxy group at the 4-position, and a methyl group on the indole nitrogen provides multiple points for synthetic modification, allowing for the creation of diverse chemical libraries for drug discovery and development.

This document provides detailed application notes and experimental protocols for the utilization of this compound in key organic transformations.

Application Notes

The primary applications of this compound in organic synthesis revolve around the functionalization of its carboxylic acid group to form amides and esters. These derivatives are of significant interest in medicinal chemistry.

1. Amide Bond Formation: Synthesis of Bioactive Carboxamides

The conversion of this compound to its corresponding carboxamides is a cornerstone of its application. Indole-2-carboxamides are a class of compounds that have garnered significant attention for their potential as therapeutic agents. Notably, derivatives of this scaffold have been investigated as potent inhibitors of the Mycobacterium tuberculosis MmpL3 transporter, a crucial protein involved in the transport of mycolic acids, which are essential components of the mycobacterial cell wall.[1] Inhibition of MmpL3 disrupts cell wall biosynthesis, leading to bacterial death, making it an attractive target for the development of new anti-tuberculosis drugs.[2][3][4]

The synthesis of these amides is typically achieved through standard peptide coupling protocols, which involve the activation of the carboxylic acid followed by the addition of a primary or secondary amine.

2. Esterification: Access to Ester Derivatives

Esterification of this compound provides another avenue for structural diversification. The resulting esters can serve as intermediates for further synthetic transformations or as final products with their own biological activities. A common and straightforward method for this transformation is the Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst.[5][6] Alternatively, for more sensitive substrates, other methods like methylation with dimethyl sulfate can be employed.[7]

3. Decarboxylation: Formation of 4-Methoxy-1-methyl-1H-indole